Methyl 2,5-diphenyloxazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25755-94-6 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 2,5-diphenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)14-15(12-8-4-2-5-9-12)21-16(18-14)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
FTWPUAXSLGUOMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in Oxazole 4 Carboxylate Formation
Mechanistic Investigations of Cyclization Reactions
The formation of the oxazole (B20620) ring is fundamentally a cyclization process. The specific mechanism of this ring closure can vary significantly depending on the starting materials and reagents employed. Key pathways include those involving radical cation intermediates and concerted cycloadditions.
Oxidative cyclization represents a powerful strategy for constructing heterocyclic rings. In the context of oxazole synthesis, certain copper(II)-catalyzed reactions are proposed to proceed through a radical cation intermediate. A notable example is the oxidative cyclization of enamides using copper(II) triflate (Cu(OTf)₂).
The plausible mechanism for this transformation begins with a single-electron transfer (SET) from the electron-rich enamide to the copper(II) catalyst. This oxidation step generates a radical cation intermediate. The subsequent steps involve deprotonation of this highly reactive species to yield a free radical. A second oxidation event, mediated by another molecule of copper(II) triflate, abstracts an electron from the radical intermediate, leading to a cation that undergoes intramolecular cyclization and further steps to afford the final oxazole product. The generation of such radical cation intermediates is a key feature that distinguishes this pathway from other cyclization mechanisms.
The [3+2] cycloaddition is a highly efficient and widely utilized method for constructing five-membered heterocyclic rings, including oxazoles. The Van Leusen oxazole synthesis is a classic example that employs tosylmethyl isocyanide (TosMIC) as a versatile three-atom synthon.
The mechanism of the Van Leusen synthesis is initiated by the deprotonation of the acidic methylene (B1212753) protons of TosMIC using a base, such as potassium carbonate. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. This is followed by an intramolecular cyclization where the alkoxide attacks the isocyanide carbon, forming a 5-membered oxazoline (B21484) intermediate. The driving force for the final step is the elimination of the stable p-toluenesulfinic acid (TosH) group, which is an excellent leaving group. This base-promoted elimination results in the aromatization of the ring to yield the 5-substituted oxazole.
Table 1: Mechanistic Steps of the Van Leusen Oxazole Synthesis
| Step | Description | Intermediate(s) |
| 1 | Base-mediated deprotonation of TosMIC. | TosMIC anion |
| 2 | Nucleophilic addition of the TosMIC anion to an aldehyde. | Adduct with an alkoxide |
| 3 | Intramolecular 5-exo-dig cyclization. | Oxazoline intermediate |
| 4 | Base-promoted elimination of p-toluenesulfinic acid (TosH). | 5-substituted oxazole |
Role of Catalysts in Reaction Selectivity and Efficiency
Catalysts are indispensable in modern organic synthesis, offering pathways with lower activation energies and enabling control over reaction outcomes. In oxazole synthesis, transition metals like copper, palladium, and nickel play pivotal roles in facilitating C-N and C-O bond formations.
Copper catalysts are particularly versatile in oxazole synthesis, capable of operating through multiple mechanistic manifolds depending on the substrates.
Copper Carbenoid Formation: In the reaction between α-diazoketones and amides, copper(II) triflate is proposed to catalyze the decomposition of the diazoketone. This decomposition releases nitrogen gas and forms a highly reactive copper carbenoid species. This intermediate then undergoes an N-H insertion reaction with the amide. The resulting adduct subsequently undergoes cyclodehydration to furnish the 2,4-disubstituted oxazole. This pathway avoids side reactions often associated with diazoketones, such as the Wolff rearrangement.
Radical Cation Formation: As detailed in section 3.1.1, copper(II) triflate can also act as a single-electron oxidant in reactions with substrates like enamides. This initiates a cascade involving a radical cation, leading to the oxazole ring via oxidative cyclization.
The choice of copper salt and reaction conditions can thus direct the reaction through either a carbenoid or a radical cation pathway, highlighting the catalyst's crucial role in determining the reaction mechanism.
Palladium and nickel catalysts provide alternative and powerful strategies for synthesizing substituted oxazoles, often through cross-coupling and C-H activation pathways.
Palladium Catalysis: A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones involves a Palladium(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgacs.orgnih.gov The proposed mechanism proceeds through a sequence of dehydration condensation between the amide and ketone, followed by imine/enamine isomerization. organic-chemistry.org The key step is the Pd-catalyzed C-H activation of the enamine intermediate, which leads to a palladacycle. Subsequent reductive elimination forms the C-O bond, closing the ring and regenerating the active Pd catalyst. organic-chemistry.org This strategy allows for the construction of highly substituted oxazoles from readily available starting materials. organic-chemistry.org Some protocols also utilize a co-catalyst system, such as a novel Pd-catalyzed/Cu-mediated oxidative cyclization, which is thought to proceed through the cascade formation of C–N and C–O bonds. rsc.org
Nickel Catalysis: Nickel catalysts have been successfully employed in the synthesis of oxazoles through cross-coupling reactions. One approach involves the coupling of 2-methylthio-oxazole with various organozinc reagents. nih.gov This reaction proceeds via a C-S bond activation mechanism, where the nickel catalyst facilitates the replacement of the methylthio group with a new substituent. nih.gov Another strategy involves the nickel-catalyzed C-H activation and coupling of pre-existing azole rings with aromatic nitriles, allowing for the arylation of the oxazole core. nih.gov The commonly proposed mechanism for this type of transformation involves oxidative addition of the nickel catalyst, C-H activation, and subsequent reductive elimination. nih.gov
Table 2: Comparison of Catalytic Mechanisms in Oxazole Synthesis
| Catalyst System | Key Intermediate(s) | Mechanistic Pathway | Bond(s) Formed |
| Cu(OTf)₂ / α-Diazoketone | Copper carbenoid | N-H Insertion / Cyclodehydration | C-N, C-O |
| Cu(OTf)₂ / Enamide | Radical cation | Oxidative Cyclization | C-N, C-O |
| Pd(OAc)₂ / Ketone + Amide | Palladacycle | C-H Activation / Reductive Elimination | C-N, C-O |
| Ni / 2-Methylthio-oxazole | Organonickel species | Cross-Coupling via C-S Activation | C-C |
Intramolecular Rearrangements and Cyclodehydration Pathways in Oxazole Ring Closure
Beyond metal-catalyzed cyclizations, the formation of the oxazole ring can also be accomplished through intramolecular rearrangements of other heterocyclic systems and through classic cyclodehydration reactions.
Intramolecular Rearrangements: Certain heterocyclic rings can be converted into the more stable oxazole system through rearrangement. A notable example is the base-catalyzed transformation of an isoxazole (B147169) into an oxazole. rsc.org The conversion of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid is believed to proceed through a Beckmann-type rearrangement mechanism, representing a novel isoxazole-oxazole ring transformation. rsc.org Such rearrangements provide unique synthetic routes from alternative starting materials.
Cyclodehydration Pathways: Cyclodehydration is one of the most fundamental methods for oxazole synthesis. The Robinson-Gabriel synthesis is a hallmark example, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com The reaction is typically promoted by a cyclodehydrating agent, such as sulfuric acid or phosphorus pentachloride. wikipedia.orgpharmaguideline.com The mechanism involves the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a cyclic hemiaminal intermediate. Subsequent elimination of a water molecule leads to the aromatic oxazole ring. wikipedia.org This robust method has seen numerous modifications and remains a staple for the synthesis of 2,5-disubstituted oxazoles. wikipedia.orgpharmaguideline.com
Advanced Spectroscopic Characterization and Analytical Methodologies for Oxazole 4 Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map of Methyl 2,5-diphenyloxazole-4-carboxylate can be inferred.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the two phenyl rings and the methyl ester group. Based on data from analogous compounds such as 4-methyl-2,5-diphenyloxazole, the aromatic protons would likely appear in the downfield region, typically between δ 7.0 and 8.2 ppm.
The protons on the phenyl ring at the 2-position and the 5-position will exhibit complex multiplet patterns due to spin-spin coupling. Specifically, the ortho-protons of the phenyl group at C2 are expected to be the most deshielded due to the inductive effect of the oxazole (B20620) nitrogen, resonating at the lower end of the aromatic region.
A key and readily identifiable signal would be the singlet corresponding to the methyl protons of the carboxylate group (-COOCH₃). This signal is anticipated to appear in the upfield region, typically around δ 3.8-4.0 ppm, as it is shielded compared to the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl H (ortho, C2) | ~8.1 | Multiplet |
| Phenyl H (meta, para, C2) | ~7.5 | Multiplet |
| Phenyl H (C5) | ~7.7 | Multiplet |
Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the oxazole ring, the two phenyl rings, the ester carbonyl group, and the methyl group.
The carbons of the oxazole ring are characteristically found in the range of δ 120-160 ppm. The C2 and C5 carbons, being attached to phenyl groups and part of the heterocyclic ring, would be significantly downfield. The C4 carbon, substituted with the carboxylate group, would also have a distinct chemical shift. Based on data for similar oxazole structures, the C2 and C5 carbons are expected around δ 160 ppm and δ 145 ppm, respectively.
The carbonyl carbon of the methyl ester group is a key diagnostic signal and is expected to appear significantly downfield, typically in the region of δ 160-170 ppm. The carbon of the methyl group (-OCH₃) will be found much further upfield, generally around δ 50-55 ppm. The carbons of the phenyl rings will produce a series of signals in the aromatic region (δ 125-135 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~165 |
| C2 (Oxazole) | ~160 |
| C5 (Oxazole) | ~145 |
| C4 (Oxazole) | ~135 |
| Phenyl C | 125-130 |
Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
ESI-TOF mass spectrometry is a soft ionization technique that is particularly useful for polar and high molecular weight compounds. For this compound, ESI-TOF would be expected to produce a prominent protonated molecular ion peak [M+H]⁺. This would allow for the accurate determination of the compound's molecular weight. The high resolution of the TOF analyzer would further aid in confirming the elemental composition.
HRMS provides the exact mass of the molecular ion, which can be used to determine the elemental formula of the compound with high confidence. For this compound (C₁₇H₁₃NO₃), the expected exact mass can be calculated. HRMS analysis of related compounds, such as 4-isobutyl-2,5-diphenyloxazole, has demonstrated the utility of this technique in confirming the chemical formula through precise mass measurements. The fragmentation pattern observed in HRMS can also provide valuable structural information. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as cleavages of the oxazole ring.
Infrared (IR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.
A strong and sharp absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would likely appear as two bands in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
The vibrations of the oxazole ring would give rise to characteristic bands. The C=N stretching vibration is typically observed around 1650-1680 cm⁻¹, while the C=C stretching of the ring would be in the 1500-1600 cm⁻¹ range. The aromatic C-H stretching vibrations of the phenyl groups would appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations would be seen in the 690-900 cm⁻¹ region, providing information about the substitution pattern of the phenyl rings.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Ester | C=O Stretch | 1720-1740 |
| Ester | C-O Stretch | 1250-1300, 1000-1100 |
| Oxazole Ring | C=N Stretch | 1650-1680 |
| Aromatic Ring | C=C Stretch | 1500-1600 |
| Aromatic C-H | C-H Stretch | >3000 |
Note: These are predicted values based on characteristic group frequencies in IR spectroscopy.
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Assessment
The photophysical properties of oxazole derivatives are of significant interest due to their applications in various fields, including as scintillators and fluorescent probes. However, a detailed investigation into the electronic absorption and fluorescence characteristics of this compound is currently lacking.
UV-Visible Absorption Characteristics and Molar Absorptivity
No specific experimental data for the UV-Visible absorption spectrum or the molar absorptivity of this compound could be located. For the related compound, 2,5-diphenyloxazole (B146863) (PPO), the absorption spectrum is characterized by a strong band around 305 nm in ethanol. It is anticipated that the addition of a methyl carboxylate group at the 4-position would influence the electronic structure and thus the absorption profile, but without experimental data, the precise location of the absorption maximum (λmax) and the molar absorptivity (ε) for this compound remain undetermined.
Fluorescence Emission Properties, Quantum Yields, and Lifetimes
Similarly, specific fluorescence emission data, including the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF), for this compound are not available in the reviewed literature. The parent compound, PPO, is known to be a highly efficient blue emitter. The substitution at the 4-position of the oxazole ring with a methyl carboxylate group is expected to modulate these fluorescence properties. The extent of this modulation, however, has not been experimentally quantified.
Studies on Excited State Dynamics and Intramolecular Charge Transfer Mechanisms
Research into the excited state dynamics and potential intramolecular charge transfer (ICT) mechanisms of this compound is also absent from the available scientific record. Studies on other donor-acceptor substituted oxadiazole and phenyloxazole derivatives have shown that ICT can be a significant de-excitation pathway, often influenced by solvent polarity. nih.gov The presence of both phenyl (donor) and methyl carboxylate (acceptor) groups on the oxazole core of the target compound suggests the possibility of ICT character in the excited state. However, without transient absorption spectroscopy or computational studies, the dynamics of the excited state and the role of any charge transfer processes remain speculative.
X-ray Crystallography for Single-Crystal and Solid-State Structure Determination
A search for crystallographic data for this compound did not yield any results. Therefore, no information on its single-crystal or solid-state structure, including unit cell parameters, space group, and intramolecular bond lengths and angles, can be provided at this time. The Crystallography Open Database (COD) contains entries for the parent 2,5-diphenyloxazole, which could serve as a foundational model for theoretical predictions, but experimental determination is necessary for an accurate structural elucidation of the methyl carboxylate derivative. nih.gov
Chemical Reactivity and Derivatization Strategies of Methyl 2,5 Diphenyloxazole 4 Carboxylate
Functional Group Transformations of the Carboxylate Moiety
The methyl carboxylate group at the 4-position of the oxazole (B20620) ring is a prime site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Hydrolysis and Subsequent Decarboxylation Reactions
The ester functionality of methyl 2,5-diphenyloxazole-4-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, treatment with a strong base like lithium hydroxide (B78521) can selectively cleave the methyl ester to yield the carboxylate salt, which upon acidification, provides 2,5-diphenyloxazole-4-carboxylic acid. nih.gov
Table 1: Reaction Conditions for Hydrolysis and Decarboxylation
| Reaction | Reagents and Conditions | Product | Reference |
| Hydrolysis | Lithium hydroxide, THF/water | 2,5-Diphenyloxazole-4-carboxylic acid | nih.gov |
| Decarboxylation | Heat or acidic conditions | 2,5-Diphenyloxazole (B146863) | researchgate.net |
Conversion to Amide Derivatives and Other Esters
The carboxylate group is a versatile handle for the synthesis of amides and other esters. Standard amidation procedures, such as activation of the carboxylic acid with coupling agents followed by reaction with an amine, can be employed. Direct condensation of the carboxylic acid with an amine, sometimes mediated by reagents like TiCl₄, provides a straightforward route to the corresponding amide derivatives. nih.gov The use of activating agents to form a more reactive acylating species in situ is a common and effective strategy for amide bond formation. bath.ac.uk
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkoxy groups at the 4-position, thereby modifying the physical and chemical properties of the molecule.
Table 2: Synthesis of Amide and Ester Derivatives
| Reaction | Reagents and Conditions | Product | Reference |
| Amidation | 1. SOCl₂ or coupling agent2. Amine (R-NH₂) | N-substituted-2,5-diphenyloxazole-4-carboxamide | nih.govrsc.org |
| Transesterification | Alcohol (R-OH), Acid or Base catalyst | Alkyl 2,5-diphenyloxazole-4-carboxylate | N/A |
Reactivity of the Oxazole Ring System and Substituents
The 2,5-diphenyloxazole core exhibits its own distinct reactivity, influenced by the electron-donating and -withdrawing nature of its substituents and the inherent aromaticity of the heterocyclic ring.
Electrophilic and Nucleophilic Substitution Patterns on the Oxazole Nucleus
The oxazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution reactions. wikipedia.org The phenyl groups at the 2- and 5-positions influence the regioselectivity of these reactions. Due to the directing effects of the phenyl groups and the heteroatoms in the ring, electrophilic attack is most likely to occur on the phenyl rings rather than the oxazole nucleus itself, unless the oxazole ring is highly activated. msu.edu
Conversely, nucleophilic aromatic substitution on the oxazole ring is less common and typically requires the presence of a good leaving group and/or strong activation by electron-withdrawing groups. youtube.com In the absence of such features on the oxazole ring of this compound, direct nucleophilic attack on the heterocyclic core is challenging. However, nucleophilic displacement of substituents on the phenyl rings can be a viable strategy for further derivatization. rsc.org
Lithiation and Subsequent Electrophilic Quenching at the 2-Position of Diaryloxazoles
Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the case of diaryloxazoles, the nitrogen atom of the oxazole ring can direct the lithiation to the ortho-position of the C2-phenyl group. However, direct lithiation of the oxazole ring itself can also occur. For some 2,5-disubstituted oxazoles, treatment with a strong base like n-butyllithium can lead to deprotonation at the C2-position of a substituent, if it contains an acidic proton. researchgate.net For diaryloxazoles specifically, lithiation often occurs at the most acidic proton, which can be on one of the aryl rings or a substituent. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.
Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder as Diene)
The oxazole ring can participate as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org This reactivity is a powerful method for the construction of new six-membered rings. In this reaction, the C4-C5 double bond of the oxazole acts as the diene component, reacting with a dienophile. The initial cycloadduct often undergoes further transformations, such as the loss of a small molecule, to yield a substituted pyridine (B92270) or other aromatic systems. The presence of the electron-withdrawing carboxylate group at the 4-position can influence the reactivity of the oxazole as a diene in these cycloaddition reactions.
Table 3: Reactivity of the Oxazole Ring
| Reaction Type | Description | Key Features | Reference |
| Electrophilic Substitution | Attack of an electrophile on the electron-rich aromatic system. | Typically occurs on the phenyl rings. | wikipedia.orgmsu.edu |
| Nucleophilic Substitution | Displacement of a leaving group by a nucleophile. | Requires activation and a good leaving group. | youtube.com |
| Lithiation | Deprotonation with a strong base followed by reaction with an electrophile. | Allows for functionalization at specific positions. | researchgate.net |
| Diels-Alder Reaction | [4+2] cycloaddition with a dienophile. | Oxazole acts as the diene, leading to new six-membered rings. | wikipedia.org |
Oxidative Reactions of the Oxazole Ring, including Photo-Oxidation by Singlet Oxygen
The oxazole ring in this compound is susceptible to oxidative cleavage, most notably through photo-oxidation by singlet oxygen. This reaction is a well-documented transformation for 2,5-diphenyloxazoles and related oxazole derivatives.
The generally accepted mechanism for the photo-oxidation of 2,5-diphenyloxazole (PPO) involves a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring. This concerted step leads to the formation of an unstable endoperoxide intermediate. This intermediate then undergoes a rearrangement, ultimately cleaving the oxazole ring to form a triamide derivative. In the case of PPO, this product is N-formyl-N,N'-dibenzoylhydrazine. The reaction is typically initiated by a photosensitizer that, upon irradiation, transfers its energy to molecular oxygen to generate the highly reactive singlet oxygen.
While the photo-oxidation with singlet oxygen is the most extensively studied oxidative reaction, other strong oxidizing agents can also lead to the degradation of the oxazole ring. Although specific studies on this compound are limited, general principles of heterocyclic chemistry suggest that reagents like ozone or potassium permanganate (B83412) could potentially cleave the oxazole ring. However, these reactions are often less selective than photo-oxidation and may lead to a mixture of products.
Table 1: Products of Photo-Oxidation of 2,5-Diphenyloxazole
| Reactant | Oxidant | Key Intermediate | Major Product |
| 2,5-Diphenyloxazole | Singlet Oxygen (¹O₂) | Endoperoxide | N-formyl-N,N'-dibenzoylhydrazine |
Synthetic Elaboration and Derivatization at the Phenyl Substituents
The two phenyl rings of this compound offer opportunities for synthetic modification to modulate the compound's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto these rings.
The oxazole core is an electron-withdrawing group, which will direct incoming electrophiles to the meta and para positions of the phenyl rings. The presence of the ester group at the 4-position of the oxazole may also influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide or elemental bromine with a Lewis acid catalyst.
Friedel-Crafts Acylation: Attachment of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Subsequent to the introduction of these functional groups, further derivatization can be achieved. For instance, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions. A halogen atom can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon bonds and the connection of the oxazole scaffold to other molecular fragments.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
| Reaction | Reagents | Potential Functional Group |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Bromination | Br₂, FeBr₃ | -Br |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
| Sulfonation | SO₃, H₂SO₄ | -SO₃H |
Strategies for the Formation of Complex Molecular Architectures and Scaffolds
The rigid and planar structure of the 2,5-diphenyloxazole core makes this compound an attractive building block for the construction of larger, more complex molecular architectures and supramolecular assemblies.
One strategy involves the incorporation of this oxazole derivative into macrocyclic structures. By introducing reactive functional groups at the phenyl rings, as described in the previous section, the molecule can be bifunctionalized and subsequently used in cyclization reactions. For example, the synthesis of di-amines or di-halides on the phenyl rings would allow for condensation or cross-coupling reactions to form macrocycles with the oxazole unit embedded within the larger ring structure.
Furthermore, the inherent fluorescence of many 2,5-diphenyloxazole derivatives can be exploited in the design of chemosensors and molecular probes. By attaching specific recognition moieties to the phenyl rings, complex scaffolds can be created that exhibit a change in their fluorescence properties upon binding to a target analyte.
The carboxylate group at the 4-position provides another point for derivatization. It can be converted into an amide, ester, or other functional groups, allowing for the attachment of the oxazole scaffold to polymers, surfaces, or other molecular systems. This versatility enables the integration of the unique photophysical and chemical properties of the 2,5-diphenyloxazole core into a wide array of complex molecular designs.
In the field of supramolecular chemistry, the planar and aromatic nature of the 2,5-diphenyloxazole unit can facilitate π-π stacking interactions, leading to the formation of self-assembled structures like liquid crystals or organogels. The design of more complex derivatives with strategically placed hydrogen bond donors and acceptors on the phenyl rings could lead to the formation of intricate and functional supramolecular polymers.
Table 3: Strategies for Complex Architectures
| Strategy | Key Functionalization | Potential Architecture |
| Macrocyclization | Bifunctionalization of phenyl rings | Oxazole-containing macrocycles |
| Chemosensor Design | Attachment of recognition moieties | Fluorescent probes |
| Polymer Integration | Derivatization of the carboxylate | Functional polymers |
| Supramolecular Assembly | π-π stacking, H-bonding | Liquid crystals, organogels |
Computational Chemistry and Theoretical Investigations of Methyl 2,5 Diphenyloxazole 4 Carboxylate
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the energies associated with different spatial orientations.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. It is used to optimize molecular geometries and predict various properties for both the ground and excited electronic states. researchgate.netaccscience.com For oxazole (B20620) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine optimized structures, electronic properties, and absorption spectra. psgcas.ac.inbhu.ac.in
Theoretical analyses of the closely related 2,5-diphenyloxazole (B146863) have been performed using DFT to understand its potential as a dye sensitizer. psgcas.ac.in Such studies involve calculating the ground state and excited state oxidation potentials, which are crucial for applications in optoelectronics. researchgate.netpsgcas.ac.in Time-Dependent DFT (TD-DFT) is specifically used to calculate absorption wavelengths and HOMO-LUMO energy levels, providing insight into the electronic transitions of the molecule. researchgate.net These calculations help in designing novel materials with tailored electronic and optical properties for use in devices like dye-sensitized solar cells (DSSCs). psgcas.ac.in
Table 1: Representative Theoretical Data for Oxazole Derivatives from DFT Calculations
| Property | Typical Value/Method | Significance |
| Calculation Method | DFT / B3LYP / 6-311+G(d,p) | Standard for optimizing geometry and electronic properties. psgcas.ac.in |
| Excited State Method | TD-DFT | Used to predict UV-visible absorption spectra. researchgate.net |
| HOMO Energy | -5.5 to -6.5 eV | Relates to the electron-donating ability of the molecule. irjweb.com |
| LUMO Energy | -1.5 to -2.5 eV | Relates to the electron-accepting ability of the molecule. irjweb.com |
| Energy Gap (Eg) | 3.0 to 4.5 eV | Indicates kinetic stability and affects optical properties. researchgate.net |
| Dipole Moment | ~4.0 - 5.0 Debye | Measures the polarity of the molecule. bhu.ac.in |
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory of the second order (MP2) provide a higher level of theory than standard DFT for calculating electron correlation effects, leading to more accurate energetic and geometrical predictions. While computationally more intensive, these methods are crucial for benchmarking results from DFT and for systems where electron correlation is particularly important. They are used to obtain precise values for bond lengths, bond angles, and torsional angles, offering a detailed and reliable picture of the molecular geometry.
Analysis of Electronic Structure and Reactivity Descriptors
The arrangement of electrons in molecular orbitals dictates the chemical behavior of a molecule. Analyzing this electronic structure helps predict how and where a molecule will react.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. For oxazole derivatives, MO theory is applied to understand their aromaticity and reactivity. The oxazole ring is a five-membered heterocycle with nitrogen and oxygen atoms, which contribute to a delocalized π-electron system. semanticscholar.org The distribution of electron density across the molecule, particularly in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is key to its function in various chemical reactions and its utility as a scaffold in medicinal chemistry. irjweb.comsemanticscholar.org
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. youtube.comwikipedia.org The energy and shape of these orbitals are critical in determining the course of a chemical reaction. youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting nucleophilic or basic character. youtube.comnih.gov
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating electrophilic or acidic character. youtube.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial descriptor of molecular reactivity and stability. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.netirjweb.com
For oxazole and its derivatives, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. semanticscholar.org For instance, the HOMO density is often located on the electron-rich parts of the molecule, while the LUMO density is concentrated on electron-deficient sites. semanticscholar.org This analysis is instrumental in understanding reaction mechanisms and designing new synthetic pathways. wikipedia.org
Table 2: Key Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; smaller gap means higher reactivity. irjweb.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. irjweb.com |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. irjweb.com |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. accscience.com |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a species to accept electrons. irjweb.com |
Intermolecular Interactions and Crystal Packing Analysis
The properties of a compound in the solid state are governed by how its molecules arrange themselves into a crystal lattice. This arrangement, known as crystal packing, is determined by a network of intermolecular interactions.
For the parent compound 2,5-diphenyloxazole (DPO), studies have shown that it can form co-crystals where its arrangement is influenced by noncovalent interactions with other molecules. sci-hub.se These interactions are critical for developing materials with specific properties, such as tunable fluorescence or thermal stability. sci-hub.se
The primary intermolecular forces at play in the crystal structure of DPO and its derivatives include:
π-π Stacking: The phenyl rings and the oxazole core are aromatic and can stack on top of each other, an interaction that is crucial for stabilizing the crystal lattice.
Hydrogen Bonding: Although the core Methyl 2,5-diphenyloxazole-4-carboxylate lacks strong hydrogen bond donors, the oxygen atoms of the carboxylate and oxazole ring can act as acceptors, forming C-H···O interactions with neighboring molecules. nih.gov
The introduction of the methyl carboxylate group at the 4-position of the oxazole ring would be expected to significantly influence the crystal packing compared to the parent DPO. The polar ester group could introduce stronger dipole-dipole interactions and provide additional sites for C-H···O hydrogen bonds, potentially leading to a more complex and stable three-dimensional supramolecular network. rsc.org Understanding these interactions is essential for crystal engineering, where the goal is to design solids with desired physical and chemical properties. rsc.org
In-Depth Computational Analysis of this compound Remains Elusive
Computational chemistry provides invaluable insights into the electronic structure, non-covalent interactions, and reactive behavior of molecules. Techniques like Hirshfeld surface analysis are instrumental in visualizing and quantifying intermolecular interactions within a crystal lattice, which are crucial for understanding the physical properties of a compound. QTAIM, RDG, and NBO analyses further dissect the nature of chemical bonds, charge distribution, and orbital interactions, offering a deeper understanding of molecular stability and reactivity.
While studies on related oxazole derivatives and other carboxylates exist, applying those findings to this compound would be speculative and scientifically unsound. Each molecule possesses a unique electronic and structural profile that necessitates specific computational investigation.
The absence of such dedicated research on this compound highlights a potential area for future scientific inquiry. A comprehensive computational study would be beneficial for predicting its properties, understanding its behavior in different chemical environments, and potentially guiding the synthesis of new derivatives with tailored characteristics. Until such research is conducted and published, a detailed and accurate article on the computational chemistry of this specific compound, as outlined, cannot be generated.
Applications As a Molecular Scaffold and Functional Material Component in Chemical Research
Role in Advanced Organic Synthesis as Versatile Building Blocks
The oxazole-4-carboxylate scaffold is a versatile building block in organic synthesis, offering multiple reaction sites for molecular elaboration. The ester functional group at the C4 position and the reactive sites on the oxazole (B20620) ring (C2 and C5) can be selectively modified to construct more complex chemical architectures.
Researchers have demonstrated that ethyl oxazole-4-carboxylate can undergo regiocontrolled palladium-catalyzed direct (hetero)arylation with a variety of iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org This methodology allows for the selective formation of C-C bonds at either the C2 or C5 position of the oxazole ring, providing a direct route to 2,4,5-trisubstituted oxazoles. organic-chemistry.orgresearchgate.net Such transformations are crucial for building libraries of complex molecules from a common intermediate.
Furthermore, the carboxylate group itself serves as a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, such as peptides, using standard amide bond-forming reactions. researchgate.net The transformation of related 3-oxazoline-4-carboxylates into 4-keto-oxazole derivatives through reactions with Grignard reagents further highlights the synthetic utility of this class of compounds. organic-chemistry.orgacs.org These strategic modifications underscore the role of oxazole-4-carboxylates as foundational structures for generating diverse and functionally rich organic compounds.
Development of Fluorescent Dyes and Probes Based on Oxazole-4-carboxylate Cores
The inherent fluorescence of the 2,5-diphenyloxazole (B146863) core makes its carboxylate derivatives excellent candidates for the development of novel fluorescent dyes and probes. researchgate.net The extended π-conjugation provided by the phenyl rings and the oxazole system forms a robust fluorophore that can be fine-tuned for various applications, including bioimaging. nih.govresearchgate.net
The photophysical properties of oxazole-4-carboxylate dyes can be precisely controlled through synthetic modifications, a principle central to the design of targeted fluorescent probes. The absorption and emission wavelengths, quantum yield, and environmental sensitivity are highly dependent on the nature and position of substituents on the oxazole scaffold. lookchem.com
One key design strategy involves the creation of a donor-π-acceptor (D-π-A) framework within the molecule. nih.gov In this model, the oxazole ring can act as part of the π-conjugated bridge, while electron-donating and electron-accepting groups are appended to the structure to modulate the intramolecular charge transfer (ICT) characteristics. This approach can lead to fluorophores with large Stokes shifts and enhanced fluorescence efficacy. nih.gov For instance, substituting a methyl group with a phenyl group at the C5 position can result in a significant red-shift of the absorption spectrum. lookchem.com Additionally, the introduction of ionizable groups, such as a hydroxyl substituent, can render the dye's fluorescence sensitive to pH, making it a useful sensor for acidic environments like cellular lysosomes. nih.gov
The following table summarizes the photophysical properties of several 2,5-disubstituted oxazole-4-carboxylate derivatives in different solvents, illustrating the impact of substitution and solvent polarity on their fluorescence.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |
| 4a (R=OH) | Ethanol | 330 | 415 | 0.25 |
| Ethanol + Base | 375 | 490 | 0.01 | |
| 4b (R=CH₃) | Ethanol | 330 | 412 | 0.82 |
| 4c (R=Ph) | Ethanol | 355 | 415 | - |
| 4d (R=COOH) | Ethanol | 330 | 415 | - |
Data compiled from studies on fluorescent oxazole-4-carboxylate derivatives. The specific compound Methyl 2,5-diphenyloxazole-4-carboxylate may exhibit similar trends. lookchem.com
The parent scaffold, 2,5-diphenyloxazole (PPO), is a cornerstone of scintillation technology. chemimpex.com PPO is highly efficient at converting the energy from ionizing radiation into detectable photons of light, making it an essential component in radiation detectors used in nuclear medicine, research, and security. chemimpex.comottokemi.com It functions as a primary fluor, absorbing high-energy radiation and emitting it at a longer wavelength (peak emission around 385 nm). ottokemi.com
To overcome challenges associated with using PPO as a simple dopant in plastic scintillators—such as leaching and plasticization at high concentrations—researchers have developed polymerizable derivatives. researchgate.netacs.org Methacrylate-functionalized versions of PPO can be covalently incorporated into a polymer matrix, such as poly(vinyltoluene). researchgate.net This approach creates a robust, stable hybrid material that retains the excellent scintillation and pulse shape discrimination (PSD) properties required to distinguish between neutron and gamma radiation, while improving the mechanical and thermal stability of the detector. acs.org
Integration into Hybrid Materials and Nanostructures
The integration of functional organic molecules like this compound into larger material systems is a key strategy for creating advanced hybrid materials. nih.gov These materials combine the properties of distinct organic and inorganic components at the molecular level to achieve synergistic or novel functionalities. nih.gov
The covalent incorporation of methacrylate-functionalized 2,5-diphenyloxazole into polymer matrices is a prime example of creating a functional hybrid material. researchgate.net In this system, the oxazole derivative is not merely a physical additive but a structural component of the final material. This integration prevents phase separation and dopant aggregation, which can quench fluorescence and degrade material properties. acs.org The resulting plastic scintillator is a true hybrid material where the organic fluorophore is chemically bonded within the polymer backbone, leading to enhanced performance and durability for radiation detection applications. researchgate.netacs.org
Precursors for Novel Complex Heterocyclic Systems
The oxazole ring is not only a stable aromatic system but also a reactive intermediate that can be transformed into other complex heterocyclic structures. This reactivity makes oxazole-containing compounds, including this compound, valuable precursors in synthetic chemistry.
One of the classical transformations involving the oxazole ring is the Cornforth rearrangement, a thermal isomerization of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.org More broadly, oxazoles can participate as dienes in Diels-Alder reactions with various dienophiles. This cycloaddition-aromatization sequence provides a powerful route to substituted pyridines, which are foundational structures in pharmaceuticals and natural products, including precursors to vitamin B6. wikipedia.org The ability of the oxazole ring to undergo controlled rearrangement and cycloaddition reactions allows chemists to leverage it as a synthetic stepping stone to access a wider range of heterocyclic scaffolds. researchgate.netaip.org
Role as Chemical Ligands in Catalysis
The oxazole moiety contains both nitrogen and oxygen atoms with available lone pairs of electrons, enabling it to act as a ligand and coordinate with transition metals. This property has been exploited in the field of catalysis, where the electronic and steric properties of the ligand are critical for controlling the activity and selectivity of a metal catalyst.
Research has shown that bidentate ligands containing both an oxazole and an oxazoline (B21484) ring can effectively coordinate with vanadium centers to create active catalysts for polymerization reactions. mdpi.com In studies involving the copolymerization of ethylene (B1197577) and norbornene, vanadium complexes bearing substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands demonstrated significant catalytic activity. The position of methyl substituents on the heterocyclic rings was found to influence catalyst performance and the microstructure of the resulting polymer. mdpi.com This demonstrates that the oxazole framework can be systematically modified to tune the behavior of transition metal catalysts, opening avenues for the design of new catalytic systems.
Future Research Directions and Emerging Trends in Methyl 2,5 Diphenyloxazole 4 Carboxylate Chemistry
Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies
The synthesis of oxazole (B20620) derivatives has a rich history, with classic methods like the Robinson-Gabriel and van Leusen syntheses being foundational. numberanalytics.comnih.gov However, the future of synthesizing Methyl 2,5-diphenyloxazole-4-carboxylate and its analogs lies in the development of methodologies that are not only efficient but also environmentally benign and scalable.
Current research in heterocyclic chemistry emphasizes the principles of green chemistry. mdpi.com Future synthetic strategies are expected to focus on:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Catalytic Systems: Employing novel catalysts, including biocatalysts and nano-catalysts, to facilitate reactions under milder conditions with higher selectivity.
Alternative Energy Sources: Utilizing microwave irradiation and ultrasound-assisted techniques to accelerate reaction times and improve yields, as has been demonstrated for other isoxazole (B147169) and oxazole syntheses. nih.govmdpi.com
Flow Chemistry: Implementing continuous flow processes for safer, more controlled, and scalable production, which is particularly important for potential industrial applications.
A comparative overview of traditional versus emerging synthetic approaches is presented in the table below.
| Feature | Traditional Methods (e.g., Robinson-Gabriel) | Emerging Green Methodologies |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder conditions (room temperature, neutral pH) |
| Solvents | Often toxic and volatile organic solvents | Greener solvents (water, ionic liquids) or solvent-free |
| Energy Input | Conventional heating | Microwave, Ultrasound |
| Scalability | Often challenging for large-scale production | More amenable to continuous flow and scaling |
| Waste Generation | Can be significant | Minimized through atom economy and catalysis |
The one-pot synthesis of 2,5-diphenyloxazole (B146863) from benzoyl glycine (B1666218) demonstrates a move towards more efficient processes by reducing intermediate separation steps, a principle that could be adapted for this compound. patsnap.com
Exploration of Novel Reactivity Pathways and Unprecedented Transformations
The oxazole ring is an aromatic heterocycle with a unique reactivity profile, susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions and substituents. numberanalytics.comwikipedia.org Future research on this compound is poised to uncover novel transformations.
Key areas for exploration include:
C-H Functionalization: Direct functionalization of the C-H bonds on the phenyl rings or the oxazole core would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.
Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, offering a pathway to complex pyridines. wikipedia.org Investigating the cycloaddition potential of this compound could lead to the synthesis of new heterocyclic systems.
Photoredox Catalysis: The use of visible light to initiate novel bond formations could open up unprecedented reactivity pathways for modifying the oxazole scaffold under exceptionally mild conditions.
Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening of the oxazole core or rearrangements, such as the Cornforth rearrangement of 4-acyloxazoles, could yield structurally diverse and valuable molecular architectures. wikipedia.org
The functional groups present in this compound—the ester and the two phenyl rings—offer multiple sites for derivatization, making it a versatile platform for exploring these novel transformations.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. irjweb.comjcchems.com For this compound, advanced computational modeling will be pivotal in accelerating the discovery and development process.
Future computational studies are likely to focus on:
Density Functional Theory (DFT): DFT calculations can be used to predict the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and spectral characteristics of this compound and its derivatives. irjweb.com This information is crucial for understanding its reactivity and potential applications.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of oxazole derivatives with their biological activity or material properties. daneshyari.com This allows for the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis and testing.
Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding interactions of this compound derivatives with biological targets like enzymes or receptors, helping to elucidate their mechanism of action. daneshyari.comnih.gov
Materials Property Prediction: Computational methods can be employed to predict the photophysical properties (absorption, emission, quantum yield) of oxazole-based compounds, guiding the design of new materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs).
The table below summarizes key parameters that can be predicted using computational methods.
| Computational Method | Predicted Properties | Relevance |
| DFT | Molecular geometry, HOMO-LUMO gap, IR/UV-Vis spectra | Understanding stability, reactivity, and spectral behavior irjweb.com |
| QSAR | Biological activity (e.g., anticancer) | Rational design of new therapeutic agents daneshyari.com |
| Molecular Docking | Binding affinity and mode to biological targets | Elucidating mechanism of action for drug candidates nih.gov |
| TD-DFT | Electronic transitions, absorption/emission wavelengths | Design of fluorescent probes and optoelectronic materials |
Design of Next-Generation Functional Materials Based on Oxazole Cores
The inherent structural rigidity and aromaticity of the oxazole core make it an excellent scaffold for the construction of functional materials. numberanalytics.com this compound, with its specific substitution pattern, serves as a valuable building block for next-generation materials with tailored properties.
Emerging trends in this area include:
Organic Electronics: Oxazole-based compounds are being explored for their potential in optoelectronics. numberanalytics.com By modifying the phenyl substituents on the this compound core, it may be possible to tune the electronic properties to create materials for use in OLEDs, organic photovoltaics (OPVs), and sensors.
Fluorescent Probes: The 2,5-diphenyloxazole (PPO) motif is a well-known scintillator. patsnap.com Further functionalization of the this compound structure could lead to the development of highly sensitive and selective fluorescent probes for detecting ions, molecules, or changes in the cellular environment.
Medicinal Chemistry: The oxazole nucleus is a key pharmacophore in many therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Future research will likely involve the synthesis of libraries of derivatives of this compound to explore their potential as new drug candidates.
Agrochemicals: Oxazole-containing compounds have also found applications as pesticides and herbicides. numberanalytics.com The design of novel agrochemicals based on this scaffold could lead to more effective and environmentally safer crop protection solutions.
The versatility of the oxazole core, combined with the specific functionalities of this compound, provides a rich platform for the design and synthesis of innovative materials that can address challenges across various scientific and technological fields.
Q & A
Q. What are the common synthetic routes for Methyl 2,5-diphenyloxazole-4-carboxylate?
The compound is typically synthesized via cyclization or condensation reactions. For example, analogous oxazole derivatives are prepared by refluxing hydrazide intermediates with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and crystallization . Optimization of reaction time (e.g., 4–18 hours) and solvent choice (e.g., DMSO for high-temperature stability) is critical to improve yields (≥65%) and purity.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ester functionality.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography (using programs like SHELXL or WinGX ) to resolve crystal packing and confirm stereochemistry.
- HPLC or TLC to assess purity.
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure be systematically analyzed?
Use graph set analysis (as described by Etter and extended by Bernstein et al.) to classify hydrogen-bonding motifs (e.g., chains, rings). Tools like Mercury CSD enable visualization of intermolecular interactions and comparison with database entries (e.g., Cambridge Structural Database). This approach aids in understanding polymorphism and cocrystal formation.
Q. What computational methods are suitable for studying electronic properties or reaction mechanisms?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are widely used to:
Q. How should conflicting crystallographic data be resolved during refinement?
Contradictions between experimental and modeled data (e.g., thermal displacement parameters) can be addressed by:
- Iterative refinement in SHELXL , adjusting occupancy or disorder models.
- Cross-validation using Mercury CSD’s packing similarity tool to compare with structurally related compounds.
- Employing ORTEP for anisotropic displacement ellipsoid visualization to identify artifacts.
Q. What strategies optimize synthetic yield and regioselectivity?
- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for thermally stable intermediates .
- Catalysis : Acidic or base catalysts (e.g., acetic acid) can direct regioselectivity in oxazole ring formation.
- Microwave-assisted synthesis : Reduces reaction time and improves yield for analogous heterocycles .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
